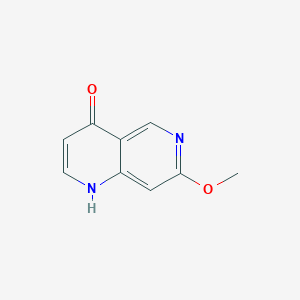

7-Methoxy-1H-1,6-naphthyridin-4-one

Descripción

Propiedades

IUPAC Name |

7-methoxy-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-4-7-6(5-11-9)8(12)2-3-10-7/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PADPYHKTKLDHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C2C(=O)C=CNC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705263 | |

| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952138-18-0 | |

| Record name | 7-Methoxy-1,6-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 1h 1,6 Naphthyridin 4 One and Analogues

General Synthetic Approaches to Naphthyridinone Derivatives

The construction of the naphthyridinone core generally involves the formation of a pyridine (B92270) or pyridinone ring fused to a pre-existing pyridine ring. Several established methods for quinoline (B57606) and naphthyridine synthesis can be adapted for this purpose.

One of the most prominent methods is the Gould-Jacobs reaction . This reaction typically involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the 4-hydroxy-naphthyridine (which exists in the tautomeric 4-oxo form), and subsequent saponification and decarboxylation if required. wikipedia.org The reaction is particularly effective for anilines and aminopyridines, making it a cornerstone in the synthesis of 4-quinolinone and 4-oxo-naphthyridinone systems. wikipedia.org

Another powerful strategy involves the intramolecular cyclization of suitably functionalized pyridine derivatives. For instance, a novel approach to synthesizing fluorinated 1,6-naphthyridin-4-one derivatives involves the intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene to create a highly substituted pyridine intermediate. nih.govacs.org This intermediate then undergoes a base-promoted intramolecular skeletal transformation, where a substituent on the pyridine ring attacks a nitrile group to form the second, fused pyridinone ring, yielding the naphthyridinone scaffold in excellent yields. nih.govacs.org

Other cyclization strategies for related isomers, such as 1,6-naphthyridin-7(6H)-ones, have been developed starting from commercially available materials like 2-chloro-3-formylpyridine, demonstrating the utility of pre-functionalized pyridines in building the bicyclic system. nih.gov These general methodologies form the foundation for developing specific routes to a wide array of substituted naphthyridinones.

Specific Synthetic Routes for 7-Methoxy-1H-1,6-naphthyridin-4-one

The proposed synthesis would commence with 4-amino-6-methoxypyridine as the key starting material. This aminopyridine would be reacted with diethyl ethoxymethylenemalonate (DEEMM). The initial step is a nucleophilic substitution where the amino group of the pyridine displaces the ethoxy group of DEEMM to form an intermediate, diethyl ((6-methoxypyridin-4-yl)amino)methylenemalonate.

This intermediate is then subjected to thermal cyclization. The high temperature induces an intramolecular electrophilic attack from one of the ester groups onto the C5 position of the pyridine ring, followed by the elimination of ethanol, to construct the fused 4-oxo-pyridinone ring. This cyclization directly yields the core structure of this compound, typically with a carboxylate group at the 3-position. If the final product does not require this substituent, a final step of saponification followed by decarboxylation can be employed.

Table 1: Proposed Gould-Jacobs Synthesis for this compound

| Step | Reactant 1 | Reactant 2 | Key Transformation | Intermediate/Product |

| 1 | 4-amino-6-methoxypyridine | Diethyl ethoxymethylenemalonate (DEEMM) | Condensation | Diethyl ((6-methoxypyridin-4-yl)amino)methylenemalonate |

| 2 | Diethyl ((6-methoxypyridin-4-yl)amino)methylenemalonate | Heat (e.g., in Dowtherm A) | Thermal Cyclization | Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate |

| 3 | Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate | 1. NaOH (aq) 2. Heat | Saponification & Decarboxylation | This compound |

Diversity-Oriented Synthesis (DOS) Strategies for Naphthyridinone Derivatives

Diversity-Oriented Synthesis (DOS) aims to create libraries of structurally diverse molecules from a common starting point, which is invaluable for drug discovery. For naphthyridinone derivatives, DOS strategies can be employed to rapidly generate a wide range of analogs with varied substituents.

A DOS approach for a naphthyridinone library could begin with a core, pre-formed pyridine intermediate that has multiple reaction sites. For example, a pyridine derivative with orthogonal protecting groups or different reactive handles (like a halide, a boronic ester, and a nitrile) can be used. One reaction, such as the intramolecular cyclization described for fluorinated analogs, can form the naphthyridinone scaffold. nih.gov The remaining functional handles on the newly formed bicyclic system can then be elaborated using a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diversity at different positions around the core. This "build/couple/pair" strategy allows for the systematic exploration of the chemical space around the privileged naphthyridinone scaffold.

Scalability and Practical Considerations in Naphthyridinone Synthesis

Scaling up the synthesis of naphthyridinone derivatives from the laboratory bench to an industrial scale presents several challenges. The choice of synthetic route is critical, with considerations for cost, safety, and environmental impact.

For syntheses based on the Gould-Jacobs reaction , the high temperatures required for the thermal cyclization step (often >250 °C in solvents like Dowtherm A) can be energy-intensive and require specialized equipment on a large scale. wikipedia.org Managing heat transfer and ensuring consistent reaction profiles in large reactors is a significant engineering challenge.

In multi-step syntheses, such as those involving the intramolecular cyclization of complex pyridines , the accumulation of impurities and the efficiency of each step are magnified on a larger scale. nih.gov The use of hazardous or expensive reagents, such as perfluoroalkenes or certain organometallic catalysts, may be viable in the lab but prohibitive for large-scale production due to cost and safety regulations. For instance, processes involving diazotization for introducing functional groups carry risks associated with the thermal instability and potential explosiveness of diazonium salts, making their scale-up particularly hazardous.

Furthermore, purification methods must be considered. Chromatography, which is common in lab-scale synthesis, is often impractical and costly for large quantities. Therefore, developing routes where the final product can be isolated through crystallization is highly desirable for industrial applications.

Structure Activity Relationship Sar Studies of 7 Methoxy 1h 1,6 Naphthyridin 4 One Derivatives

Systematic Exploration of Substituent Effects on the Naphthyridinone Scaffold

The 1,6-naphthyridinone core offers multiple positions for substitution, allowing for a systematic investigation of how different chemical moieties impact biological activity. Research has primarily focused on the development of these compounds as inhibitors of receptor tyrosine kinases, such as AXL and MET, which are implicated in cancer progression and drug resistance. nih.govnih.gov

A key area of exploration has been the substituent at the N-1 position of the naphthyridinone ring. The introduction of various aryl and heteroaryl groups at this position has been shown to be crucial for potent inhibitory activity. For instance, the nature of the solvent-exposed region of the kinase binding site has been probed with different moieties attached to a phenyl ring at N-1.

Another critical position for modification is the C-3 position. The introduction of a substituted aniline (B41778) moiety at C-3 has been a common strategy in the design of potent kinase inhibitors based on the 1,6-naphthyridinone scaffold. The electronic and steric properties of the substituents on this aniline ring play a significant role in modulating the inhibitory potency and selectivity of the compounds.

The following table summarizes the effects of various substituents on the biological activity of 1,6-naphthyridinone derivatives, based on published research findings.

| Position | Substituent Type | General Effect on Biological Activity |

| N-1 | Aryl, Heteroaryl | Essential for potent kinase inhibition. Modifications influence interactions with the solvent-exposed region of the binding pocket. |

| C-3 | Substituted Aniline | Crucial for activity. Substituents on the aniline ring fine-tune potency and selectivity. |

| C-5 | Halogen (e.g., Chloro) | Can enhance potency and provides a handle for further synthetic modifications. |

| C-7 | Alkoxy (e.g., Methoxy) | Significantly impacts potency and selectivity. The methoxy (B1213986) group is often favored. |

Impact of the Methoxy Group at Position 7 on Biological Activity

The methoxy group at the C-7 position of the 1,6-naphthyridinone scaffold has been identified as a key determinant of biological activity in several series of kinase inhibitors. nih.govnih.gov Its presence is often associated with enhanced potency against target kinases like AXL and MET.

In a study focused on developing selective type II AXL inhibitors, the 7-methoxy group was a common feature in the most potent compounds. nih.gov The optimization of a dual MET/AXL targeted lead structure into a selective AXL inhibitor involved maintaining the 7-methoxy substituent while modifying other parts of the molecule. This suggests that the 7-methoxy group is a privileged substituent for achieving high AXL inhibitory activity within this chemical series.

Influence of Other Positional Substitutions and Structural Modifications on Activity Profiles

Beyond the 7-methoxy group, substitutions at other positions on the 1,6-naphthyridinone ring system have been systematically investigated to refine the activity profiles of these compounds. nih.govnih.gov

At the C-5 position, the introduction of a chlorine atom has been shown to be beneficial for potency. This halogen substituent can contribute to favorable interactions within the kinase domain and also serves as a synthetic handle for further diversification of the scaffold.

Furthermore, scaffold hopping strategies have been employed, where the 1,6-naphthyridinone core is replaced with other heterocyclic systems to explore new chemical space and potentially improve properties such as selectivity and metabolic stability. nih.gov

The table below presents a selection of 1,6-naphthyridinone derivatives and their reported biological activities, illustrating the influence of various substituents.

| Compound | N-1 Substituent | C-3 Substituent | C-7 Substituent | Target Kinase | IC₅₀ (nM) |

| Lead Compound | Unspecified Aryl | Unspecified Aniline | Methoxy | MET/AXL | - |

| Compound 25c | Substituted Phenyl | Substituted Aniline | Methoxy | AXL | 1.1 |

| Compound 13c | Substituted Phenyl | Substituted Amide | Methoxy | AXL | 3.2 |

Note: The specific structures of the N-1 and C-3 substituents for these compounds are complex and detailed in the source literature. nih.govnih.gov

Structure-Property Relationships in Naphthyridinone Analogues Relevant to Biological Function

The development of clinically viable drug candidates requires a balance of potency, selectivity, and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Structure-property relationship studies aim to understand how chemical modifications affect these properties.

In the context of 1,6-naphthyridinone-based AXL inhibitors, efforts have been made to improve metabolic stability and oral bioavailability. For instance, the modification of a metabolically labile tert-butyl group on a side chain to a more stable trifluoromethyl group was explored to enhance the pharmacokinetic profile. nih.gov

The lipophilicity of the compounds, often modulated by the nature and substitution pattern of the various aryl rings, is a critical parameter influencing solubility, permeability, and plasma protein binding. Medicinal chemists aim to optimize this property to achieve a suitable balance for oral administration and effective in vivo exposure. The introduction of polar groups or the modification of existing substituents can be used to fine-tune the physicochemical properties of the 1,6-naphthyridinone analogues to improve their drug-like characteristics.

Pharmacological Profile and Biological Activities of 7 Methoxy 1h 1,6 Naphthyridin 4 One Derivatives

Anticancer Activity

The quest for novel and effective anticancer agents has led to the extensive investigation of 7-Methoxy-1H-1,6-naphthyridin-4-one derivatives. These compounds have shown promising results in preclinical studies, targeting various hallmarks of cancer.

In Vitro Cytotoxicity Evaluation against Various Cancer Cell Lines

A range of this compound derivatives has been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies are crucial for the initial screening and identification of potent anticancer candidates.

For instance, a series of novel N-substituted bis-benzimidazole derivatives were tested for their in vitro cytotoxicity. Among these, compounds 9c, 9g, and 9i demonstrated significant cytotoxic activity against human breast carcinoma cell lines (MDA-MB453 and MDA-MB468) and human lung cancer cell lines (NCI-H522 and NCI-H23) after 48 hours of treatment. Their activity was found to be comparable to the standard anticancer drug, doxorubicin.

Similarly, spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione derivatives have been evaluated for their cytotoxic potential. Compound 7g, in particular, exhibited significant cytotoxicity against breast cancer cell lines MDA-MB453 and MDA-MB468, with IC50 values of 71.23 µg/ml and 76.72 µg/ml, respectively, in an MTT assay.

Another study focused on coumarin-based benzopyranone derivatives with various amino side chains. researchgate.net These compounds (5-9) showed anticancer activity against human lung carcinoma cells (A549). researchgate.net Notably, compound 6, with a dimethylaminoethoxy side chain, exhibited highly selective anticancer activity. researchgate.net The LD50 values for compounds 5-9 in A549 cells after 48 hours were 7.08, 5.0, 34.2, 8.33, and 5.83 μM, respectively. researchgate.net

The following table summarizes the in vitro cytotoxicity of selected derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

| N-substituted bis-benzimidazoles (9c, 9g, 9i) | MDA-MB453, MDA-MB468, NCI-H522, NCI-H23 | Significant cytotoxicity, comparable to doxorubicin. |

| Spiro[azetidine-2, 3'-indole]-2', 4(1'H)-dione (7g) | MDA-MB453, MDA-MB468 | IC50 values of 71.23 µg/ml and 76.72 µg/ml, respectively. |

| Coumarin-based benzopyranones (5-9) | A549 | Showed anticancer activity, with compound 6 being highly selective. researchgate.net |

In Vivo Antitumor Efficacy in Preclinical Models

Promising in vitro results have prompted the evaluation of this compound derivatives in in vivo preclinical models to assess their antitumor efficacy in a whole-organism context.

One notable example is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2), which was identified as a potent tubulin-binding tumor-vascular disrupting agent (VDA). nih.gov In a nude mouse H460 subcutaneous xenograft model, this compound demonstrated significant dose-dependent antitumor efficacy. nih.gov At a dose of 1.0 mg/kg administered intravenously every 5 days for 3 weeks, it suppressed tumor growth by 61.9% without apparent toxicity. nih.gov This effect was comparable to the standard drug paclitaxel (B517696) at a 15 mg/kg dose, which showed a 60.4% tumor inhibition rate. nih.gov

Furthermore, a new series of 1,6-naphthyridin-4-one derivatives has been developed as potent AXL inhibitors. nih.gov The lead compound, 13c, exhibited significant in vivo antitumor efficacy in AXL-driven tumor xenograft mouse models, leading to tumor regression at well-tolerated doses. nih.gov This compound also demonstrated favorable pharmacokinetic properties in rats. nih.gov

Another study reported on a 1,8-naphthyridine-3-carboxamide derivative, C-34, which at doses from 1.25 to 5 mg/kg, significantly inhibited pro-inflammatory cytokines in a mouse model and protected against endotoxin-induced lethality at the highest dose. nih.gov

The table below presents the in vivo antitumor efficacy of selected derivatives:

| Compound/Derivative | Preclinical Model | Key Findings |

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | Nude mouse H460 subcutaneous xenograft | 61.9% tumor growth suppression at 1.0 mg/kg. nih.gov |

| 1,6-naphthyridin-4-one derivative (13c) | AXL-driven tumor xenograft mice | Significant tumor regression at well-tolerated doses. nih.gov |

| 1,8-naphthyridine-3-carboxamide (C-34) | LPS-treated mice | Significant inhibition of pro-inflammatory cytokines. nih.gov |

Modulation of Cell Proliferation and Induction of Apoptosis

The anticancer effects of this compound derivatives are often mediated through the modulation of cell cycle progression and the induction of apoptosis (programmed cell death) in cancer cells.

Studies on pyrazolo-pyridine and pyrazolo-naphthyridine derivatives have shown their ability to induce apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells. nih.gov The most active compounds, 5j and 5k, were found to cause G0/G1 cell cycle arrest. nih.gov The induction of apoptosis was confirmed by morphological changes, increased oxidative stress, and DNA damage. nih.gov These compounds also led to a decrease in mitochondrial membrane potential and an increase in the levels of activated caspase-9 and -3/7, confirming the involvement of the intrinsic apoptotic pathway. nih.gov

The tumor suppressor protein p53 and its downstream target p21 play a crucial role in cell cycle arrest and apoptosis. nih.gov Some anticancer agents can upregulate these proteins, leading to the inhibition of cancer cell growth. For instance, ellagic acid, a natural compound, has been shown to inhibit the proliferation of breast cancer cells by upregulating cyclin-dependent kinase inhibitors like p21. nih.gov This leads to cell cycle arrest, typically in the G1 phase. nih.gov

The process of apoptosis is often triggered by an increase in reactive oxygen species (ROS), leading to high oxidative stress within the cancer cells. nih.gov This, in turn, can damage the mitochondrial membrane, causing the release of cytochrome c and the subsequent activation of the caspase cascade, which ultimately executes the apoptotic process. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also been investigated for their potential as antimicrobial agents, showing activity against both bacteria and fungi.

Antibacterial Spectrum and Potency against Bacterial Strains

The table below highlights the antibacterial activity of selected derivatives:

| Compound/Derivative | Bacterial Strains | Key Findings |

| 7-aminopyrrolidinyl naphthyridine (20b) | Gram-positive and Gram-negative bacteria | Potent in vitro and in vivo activity. nih.gov |

| 7-diazabicyclo naphthyridine (18b, BMY 40062) | Gram-positive and Gram-negative bacteria | Potent in vitro and in vivo activity; selected for clinical evaluation. nih.gov |

Antifungal Activity

The emergence of drug-resistant fungal strains has necessitated the search for new antifungal agents. researchgate.net Derivatives of this compound have shown promise in this area as well.

For example, a coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2), was evaluated for its antifungal activity against various Aspergillus species. nih.govresearchgate.net This compound was found to inhibit both the mycelial growth and conidial germination of the tested fungi. researchgate.net Its mode of action appears to involve disruption of the fungal cell wall structure. researchgate.net Furthermore, at subinhibitory concentrations, Cou-NO2 enhanced the in vitro effects of azole antifungal drugs like voriconazole (B182144) and itraconazole, displaying an additive effect. nih.govresearchgate.net

In another study, fifteen 7-chloro-4-arylhydrazonequinolines were screened for their in vitro antifungal activity against eight oral fungi, including several Candida and Rhodotorula species. researchgate.net Several of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole. researchgate.net Specifically, the hydrazone 4a (R = 2-F) showed the highest activity against Candida albicans, with a MIC of 25 μg/mL and an MFC of 50 μg/mL. researchgate.net

The antifungal activity of selected derivatives is summarized in the table below:

| Compound/Derivative | Fungal Strains | Key Findings |

| 7-hydroxy-6-nitro-2H-1-benzopyran-2-one (Cou-NO2) | Aspergillus spp. | Inhibits mycelial growth and conidial germination; additive effect with azoles. nih.govresearchgate.net |

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida albicans | MIC = 25 μg/mL, MFC = 50 μg/mL. researchgate.net |

Activity against Multidrug-Resistant Pathogens

Derivatives of the 1,6-naphthyridine (B1220473) scaffold have demonstrated notable activity against multidrug-resistant (MDR) pathogens, a significant concern in global health. The search for new antimicrobial agents has led to the exploration of various heterocyclic compounds, with naphthyridine derivatives showing promise. mdpi.commdpi.com

For instance, certain 1,8-naphthyridine (B1210474) derivatives, while not exhibiting direct antibacterial activity at concentrations of 1.024 µg/mL or higher, have been shown to potentiate the effects of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com This synergistic effect suggests their potential as antibiotic adjuvants. mdpi.com Specifically, the combination of 7-acetamido-1,8-naphthyridin-4(1H)-one with ofloxacin (B1677185) and lomefloxacin (B1199960) resulted in a significant reduction of their minimum inhibitory concentrations (MICs) against E. coli. mdpi.com

Furthermore, other naphthyridine derivatives have shown direct antibacterial action. For example, 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid displayed very good antibacterial activity against multidrug-resistant Streptococcus pneumonia. mdpi.com Additionally, 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was found to have comparable activity to ciprofloxacin (B1669076) and vancomycin (B549263) against MDR strains, particularly S. aureus and Staphylococcus epidermidis. mdpi.com The development of benzo[c]phenanthridine (B1199836) derivatives has also yielded compounds with potent activity against multiple strains of Mycobacterium tuberculosis, including multidrug-resistant clinical isolates. nih.govnih.gov

Table 1: Activity of Naphthyridine Derivatives Against Multidrug-Resistant Pathogens

| Compound/Derivative | Pathogen | Activity |

|---|---|---|

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli 06 | Synergistic with ofloxacin (MIC reduced from 32 to 4 µg/mL) and lomefloxacin (MIC reduced from 16 to 2 µg/mL) mdpi.com |

| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Multidrug-resistant Streptococcus pneumonia | Good antibacterial activity mdpi.com |

| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Multidrug-resistant S. aureus and Staphylococcus epidermidis | Comparable activity to ciprofloxacin and vancomycin mdpi.com |

| Benzo[c]phenanthridine derivatives (BPD-6 and BPD-9) | Multidrug-resistant Mycobacterium tuberculosis | Strong inhibitory activity (MIC90 ~2 to 10 µM) nih.govnih.gov |

Antimalarial Activity

The quest for new antimalarial drugs has led to the investigation of various chemical scaffolds, including 4(1H)-quinolones and their bioisosteres, which have shown efficacy against different Plasmodium species. nih.govnih.govacs.org Specifically, derivatives of 6-chloro-7-methoxy-4(1H)-quinolone have demonstrated potent antimalarial activity. nih.govnih.govacs.org

Structure-activity relationship studies on 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones identified compounds with low nanomolar EC50 values against both the W2 (chloroquine-resistant) and TM90-C2B (atovaquone-resistant) strains of Plasmodium falciparum. nih.govacs.org For instance, certain 4(1H)-quinolones exhibited EC50 values lower than 30 nM for these strains. nih.gov The combination of a 6-chloro and a 7-methoxy group on the 4(1H)-quinolone scaffold was found to significantly enhance in vitro potency. nih.gov

In vivo studies using the Thompson test in mice infected with Plasmodium berghei showed that promising 4(1H)-quinolone derivatives were able to reduce parasitemia by over 99% after six days of treatment. nih.govacs.org Furthermore, 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, showing efficacy in a humanized mouse malaria infection model. acs.orgdundee.ac.uk A representative compound from this series was effective at a single oral dose of 32 mg/kg. dundee.ac.uk

Table 2: In Vitro Antimalarial Activity of Quinolone and Naphthyridine Derivatives

| Compound Class | Plasmodium Strain(s) | Key Findings |

|---|---|---|

| 6-chloro-7-methoxy-4(1H)-quinolones | P. falciparum (W2 and TM90-C2B) | Low nanomolar EC50 values nih.govacs.org |

| 7-Chloro-6-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one | P. falciparum (W2 and TM90-C2B) | EC50 values < 30 nM nih.gov |

| 2,8-disubstituted-1,5-naphthyridines | P. falciparum | Dual inhibition of PI4K and hemozoin formation acs.orgdundee.ac.uk |

Effective malaria control and eradication strategies require drugs that can target multiple stages of the parasite's life cycle, including the asexual blood stages, liver stages, and the transmissible gametocytes. nih.govnih.gov Research has shown that certain naphthyridine and related quinolone derivatives possess such multi-stage activity. nih.govacs.orgnih.govnih.gov

Derivatives of 2,8-disubstituted-1,5-naphthyridine have demonstrated activity against both immature and mature gametocytes of P. falciparum. acs.orgnih.gov One compound from this series showed improved activity against early-stage gametocytes compared to the parent compound. nih.gov While these compounds showed limited activity against late-stage gametocytes, their ability to inhibit hemozoin formation, a process active in immature gametocytes, contributes to their multi-stage efficacy. acs.orgnih.gov

Furthermore, some benzimidazole (B57391) derivatives have shown potent activity against both asexual blood stages and gametocytes, with some compounds active against both early and late-stage gametocytes. nih.gov The lead compound from this study was able to reduce malaria transmission by 72% in an in vivo mosquito feeding model. nih.gov Additionally, some 4(1H)-quinolone derivatives have been found to be effective against the liver stages of the parasite, which is crucial for disease elimination efforts. nih.govacs.org

Table 3: Activity of Naphthyridine and Related Derivatives on Malaria Parasite Life Stages

| Compound Class | Parasite Stage | Key Findings |

|---|---|---|

| 2,8-disubstituted-1,5-naphthyridines | Immature and mature gametocytes | Inhibition of hemozoin formation contributes to activity acs.orgnih.gov |

| Benzimidazole derivatives | Asexual blood stages, early and late-stage gametocytes | Reduced transmission in an in vivo model nih.gov |

| 4(1H)-quinolone derivatives | Liver stages | Important for disease elimination nih.govacs.org |

Anti-inflammatory Properties

Derivatives of 1,6-naphthyridine have been investigated for their anti-inflammatory potential, demonstrating the ability to modulate key inflammatory mediators and pathways. researchgate.netnih.gov In vitro studies have shown that certain synthetic 1,6-naphthyridine derivatives can significantly inhibit the production of pro-inflammatory cytokines. For example, some derivatives have been found to reduce the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages. nih.gov

One particular derivative, 12,13-dehydrosophoridine, exhibited a more potent effect in reducing TNF-α and IL-6 levels than the reference compound, matrine. nih.gov Another 1,6-naphthyridine derivative, sophalode K, was found to decrease the secretion of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory process. nih.gov

Furthermore, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov One of these derivatives, C-34, demonstrated potent inhibition of inflammatory markers in a dendritic cell model and significantly downregulated the secretion of TNF-α, IL-1β, and IL-6 by murine splenocytes and THP-1 cells. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to interfere with signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation. ub.edu

Table 4: Inhibition of Inflammatory Mediators by Naphthyridine Derivatives

| Compound/Derivative | Cell Line/Model | Inhibited Mediators |

|---|---|---|

| 12,13-dehydrosophoridine | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6 nih.gov |

| Sophalode K | LPS-activated RAW 264.7 cells | iNOS, COX-2 nih.gov |

| C-34 (1,8-naphthyridine-3-carboxamide derivative) | LPS-treated mouse Dendritic cells, murine splenocytes, THP-1 cells | TNF-α, IL-1β, IL-6, IL-8, RANTES, NO nih.gov |

The anti-inflammatory potential of naphthyridine derivatives observed in vitro has been further investigated in in vivo models of inflammation. One such study evaluated a 1,8-naphthyridine-3-carboxamide derivative, C-34, for its ability to suppress LPS-induced cytokine production in a mouse model. nih.gov

In this model, administration of C-34 resulted in a significant, dose-dependent inhibition of key pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and MIP-1-α. nih.gov At the highest tested dose, C-34 also provided protection against endotoxin-induced lethality in the mice. nih.gov These findings suggest that this class of compounds has the potential for development as treatments for inflammatory conditions characterized by excessive cytokine production.

While the provided search results focus primarily on acute inflammation models, the demonstrated inhibition of key chronic inflammatory mediators like TNF-α and IL-6 suggests a potential therapeutic role for these compounds in chronic inflammatory diseases. nih.govnih.gov However, more extensive research using established in vivo models of chronic inflammatory diseases is necessary to fully evaluate this potential.

Table 5: In Vivo Anti-inflammatory Activity of a Naphthyridine Derivative

| Compound | Animal Model | Key Findings |

|---|---|---|

| C-34 (1,8-naphthyridine-3-carboxamide derivative) | LPS-induced endotoxemia in mice | Significant inhibition of TNF-α, IL-1β, IL-6, and MIP-1-α; protection against endotoxin-induced lethality nih.gov |

Neurological and Central Nervous System (CNS) Activities

Derivatives of the naphthyridine core have shown promise in the context of neurological disorders, particularly through their interaction with key enzymes and pathways implicated in neurodegeneration.

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov While direct studies on this compound are limited, related naphthyridine structures have demonstrated notable AChE inhibitory potential. For instance, methylene-linked 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridine-6-chlorotacrine hybrids have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The exploration of various flavonoid derivatives has also highlighted the importance of specific structural features for effective AChE inhibition, a principle that can guide the design of new naphthyridinone-based inhibitors. nih.gov

The multifactorial nature of Alzheimer's disease necessitates therapeutic agents that can address multiple pathological aspects. nih.gov Naphthyridine derivatives are emerging as promising candidates in this area. Hybrids incorporating the 1,6-naphthyridine scaffold have demonstrated the ability to inhibit the aggregation of both amyloid-beta (Aβ42) and tau proteins, two of the main pathological hallmarks of Alzheimer's disease. nih.gov Furthermore, the neuroprotective activity of certain derivatives against oxidative stress-induced neurotoxicity suggests a broader therapeutic potential. nih.gov The development of multi-target drugs, a strategy gaining traction in Alzheimer's research, is well-aligned with the diverse biological activities observed for the naphthyridine scaffold. nih.gov

Other Reported Biological Activities of Naphthyridinone Scaffolds

Beyond the central nervous system, naphthyridinone derivatives have been investigated for a range of other therapeutic applications, including antiviral, antihypertensive, and antioxidant effects.

The 1,6-naphthyridine scaffold has been a productive starting point for the development of novel antiviral agents. A notable example is a 1,6-naphthyridone derivative that has shown potent and selective activity against HIV. nih.gov This activity is attributed to the inhibition of Tat-mediated transcription, a mechanism distinct from many existing anti-HIV drugs. nih.gov Further research has identified that the strategic placement of substituents, such as a C7 benzothiazolpiperazine group, can significantly enhance both the potency and selectivity of these compounds against HIV-1. nih.gov In addition to anti-HIV activity, certain 1,6-naphthyridine derivatives have demonstrated efficacy against other viruses, such as human cytomegalovirus (HCMV). nih.govresearchgate.net

| Compound/Derivative | Virus | Activity | Reference |

| 1,6-Naphthyridone derivative (NM13) | HIV-1 | Potent and selective inhibition of Tat-mediated transcription. | nih.gov |

| 1,6-Naphthyridine derivative (A1) | Human Cytomegalovirus (HCMV), Herpes Simplex Virus 2 (HSV-2) | Potent antiviral efficacy. | nih.gov |

While research specifically on this compound is not extensive, studies on the related 1,8-naphthyridine scaffold suggest potential cardiovascular effects. A series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives have been synthesized and evaluated for their antihypertensive activity. nih.gov Several of these compounds exhibited significant vasorelaxant effects, with some acting as potential guanylate-cyclase inhibitors or activators of ATP-sensitive potassium channels. nih.gov These findings suggest that the broader naphthyridine class of compounds warrants further investigation for its cardiovascular modulatory properties.

| Naphthyridine Derivative | Antioxidant Assay | Result | Reference |

| Functionalized 1,6-naphthyridines | DPPH radical scavenging | Noticeable scavenging activity observed. | researchgate.net |

| Substituted 1,6-Naphthyridine Derivatives | DPPH radical assay and Fe³⁺ reducing assay | Exhibited antioxidant properties. | researchgate.net |

Diverse Enzyme Inhibition Profiles

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating inhibitory activity against several important enzyme families. Notably, research has highlighted their potential as inhibitors of various protein kinases, including receptor tyrosine kinases such as c-Met and AXL. While the core structure shows promise, the extent of its inhibitory profile across different enzyme classes, such as phosphodiesterases and the Epidermal Growth Factor Receptor (EGFR), is still an area of ongoing investigation.

Kinase Inhibition:

Derivatives of the 1,6-naphthyridin-4-one core structure have been the subject of extensive research as kinase inhibitors. The 7-methoxy substitution, in particular, is a feature of compounds investigated for their anti-tumor properties. While specific data on a broad panel of this compound derivatives is not widely available in the public domain, the related 1,6-naphthyridinone scaffold has been shown to be a potent inhibitor of several kinases.

For instance, a Chinese patent discloses this compound as a c-Met tyrosine kinase inhibitor. google.com The c-Met proto-oncogene encodes the hepatocyte growth factor receptor, and its aberrant activation is implicated in the development and progression of many human cancers.

Furthermore, extensive structure-activity relationship (SAR) studies have been conducted on the broader class of 1,6-naphthyridinone derivatives, leading to the discovery of potent antitumor candidates targeting MET kinase. researchgate.netnih.gov One such study on 3-phenyl-1,6-naphthyridin-4-one derivatives underscores the potential of this scaffold in developing targeted cancer therapies. researchgate.net

Research into AXL receptor tyrosine kinase, another important target in cancer therapy, has also involved the 1,6-naphthyridin-4-one core. Upregulation of AXL has been linked to resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). nih.gov This has spurred the development of AXL inhibitors, with some based on the 1,6-naphthyridin-4-one framework.

While direct, comprehensive data tables for the 7-methoxy variant are limited in publicly accessible literature, the following table illustrates the kinase inhibitory activity of representative 1,6-naphthyridinone derivatives to provide context for the potential of this compound class.

| Compound Class | Target Kinase | Key Findings |

| This compound | c-Met Tyrosine Kinase | Identified as an inhibitor in a patent disclosure. google.com |

| 3-Phenyl-1,6-naphthyridin-4-one Derivatives | MET Kinase | Developed as a potent privileged skeleton for MET kinase inhibitors. researchgate.netnih.gov |

| 1,6-Naphthyridin-4-one Derivatives | AXL Receptor Tyrosine Kinase | Investigated as inhibitors to overcome resistance to EGFR TKIs. nih.gov |

Phosphodiesterase Inhibition:

To date, there is a notable lack of specific research findings detailing the inhibitory activity of this compound derivatives against phosphodiesterases (PDEs). While other isomers of naphthyridinone, such as 1,8-naphthyridin-2(1H)-one derivatives, have been investigated as selective PDE4 inhibitors, this activity has not been reported for the this compound scaffold. nih.gov The diverse family of PDEs plays a crucial role in regulating intracellular signaling pathways, and their inhibition has therapeutic applications in a range of diseases. However, the potential of this compound derivatives in this area remains to be explored.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Mechanism of Action Studies of 7 Methoxy 1h 1,6 Naphthyridin 4 One

Molecular Target Identification and Validation

The identification of primary molecular targets is a cornerstone of drug development. For the naphthyridinone scaffold, a significant body of evidence points towards DNA topoisomerases as principal targets. nih.govnih.gov These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Naphthyridines are part of a larger group of compounds, including quinolones and coumarins, known to inhibit these enzymes. nih.gov

Specifically, bacterial DNA gyrase, a type II topoisomerase, is a well-established target for many antibacterial agents with similar core structures. wikipedia.org This enzyme introduces negative supercoils into DNA, a process vital for bacterial survival but absent in higher eukaryotes, making it an attractive target. nih.govwikipedia.org In the context of anticancer research, human topoisomerase II is a primary focus for related compounds. The general mechanism involves the stabilization of a transient state in the enzyme's catalytic cycle, leading to DNA damage and cell death.

Modulation of Cellular Signaling Pathways and Cell Cycle Regulation

The integrity of the cell cycle is maintained by a complex network of signaling pathways and regulatory proteins. Disruption of this cycle is a key strategy in cancer therapy. While direct studies on 7-Methoxy-1H-1,6-naphthyridin-4-one are not available, research on structurally related quinolinone derivatives provides insight into potential effects on cell cycle progression.

For instance, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one has been shown to induce G2/M arrest in human ovarian cancer cell lines. nih.gov This arrest is associated with the downregulation of key regulatory proteins of the G2/M transition, such as cyclin B1 and cdk1. nih.gov Furthermore, this compound was observed to decrease the level of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic proteins p53 and Bax. nih.gov

In a different study, 16α-hydroxyestrone, when applied to MCF-7 breast cancer cells, demonstrated a potent ability to accelerate cell cycle kinetics. ambeed.com Treatment led to a significant increase in the proportion of cells in the S phase (the DNA synthesis phase). ambeed.com This was accompanied by an upregulation of cyclin D1 and cyclin A, and an increase in the phosphorylation of the retinoblastoma protein (pRB). ambeed.com While chemically distinct, these findings illustrate the types of cell cycle modulation that can be achieved by small molecules.

Table 2: Effect of 16α-hydroxyestrone on Cell Cycle Distribution in MCF-7 Cells

| Treatment (24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not specified | 14 ± 3% | Data not specified |

| 10 nM 16α-hydroxyestrone | Data not specified | 62 ± 3% | Data not specified |

| Estradiol (E2) | Data not specified | 52 ± 2% | Data not specified |

| Data derived from a study on 16α-hydroxyestrone, a compound structurally distinct from this compound, to illustrate potential mechanisms of cell cycle modulation. ambeed.com |

Investigation of Microtubule Disruption Effects

Microtubules are dynamic cytoskeletal polymers essential for cell structure, transport, and, most critically, the formation of the mitotic spindle during cell division. Agents that interfere with microtubule dynamics are among the most effective anticancer drugs.

Research into quinolin-4-one analogs has identified compounds with potent antimitotic activity. For example, 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one was identified as a promising anticancer agent. Further analysis suggested that its mechanism of action is as an antimitotic agent, but one that is distinct from conventional microtubule-targeting drugs like colchicine, vinca (B1221190) alkaloids, and paclitaxel (B517696). This suggests that it may interact with the microtubule system or associated proteins in a novel way to arrest cell division.

While there is no direct evidence linking this compound to microtubule disruption, the findings for related heterocyclic systems open a potential avenue for investigation. The ability of a compound to induce G2/M arrest can sometimes be linked to interference with the mitotic spindle, suggesting a possible, though unconfirmed, connection for this class of molecules.

Preclinical Pharmacokinetics and Pharmacodynamics of 7 Methoxy 1h 1,6 Naphthyridin 4 One Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

One notable derivative, a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine compound, has demonstrated acceptable pharmacokinetic properties in preclinical studies, including an oral bioavailability of 30.4%. nih.gov This suggests that the core naphthyridinone scaffold can be absorbed from the gastrointestinal tract and reach systemic circulation. However, detailed studies on the distribution to various tissues, the primary routes of metabolism, and the mechanisms of excretion for 7-Methoxy-1H-1,6-naphthyridin-4-one itself are not extensively reported in publicly available literature.

General observations for related naphthyridine derivatives indicate that they can be subject to metabolic modifications and that both renal and fecal routes of elimination may be involved. The physicochemical properties of individual derivatives, such as solubility and lipophilicity, will significantly influence their specific ADME profiles.

Microsomal Stability and Identification of Metabolic Pathways

For a 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivative, a structurally related heterocyclic compound, incubation with human liver microsomes resulted in a 44% metabolic turnover in 15 minutes. nih.gov The primary metabolic pathways identified for this related compound were oxidative metabolism. nih.gov This suggests that derivatives of this compound are also likely to undergo significant metabolism in the liver.

The identification of metabolic pathways is essential for understanding potential drug-drug interactions and for identifying any potentially reactive or toxic metabolites. Common metabolic transformations for nitrogen-containing heterocyclic compounds include oxidation, hydroxylation, and dealkylation. For instance, studies on other kinase inhibitors have shown that metabolism often occurs on solvent-exposed moieties of the molecule.

Table 1: Representative Metabolic Stability Data for a Related Heterocyclic Compound

| Compound | Test System | Incubation Time (min) | Metabolic Turnover (%) |

| 7-methoxymethylthiazolo[3,2-a]pyrimidin-5-one derivative | Human Liver Microsomes | 15 | 44 |

Data extracted from a study on a structurally related compound to illustrate typical metabolic stability assays. nih.gov

Strategies for Enhancing Oral Bioavailability

Low oral bioavailability is a common challenge in drug development, particularly for compounds with low aqueous solubility or high first-pass metabolism. Several strategies can be employed to enhance the oral absorption of kinase inhibitors and other challenging compounds. nih.govresearchgate.netmonash.edu

One successful approach for a series of azanaphthyridine SYK inhibitors involved the modification of the compound's pKa, which led to an improved pharmacokinetic profile and good oral bioavailability. nih.gov This highlights the importance of optimizing physicochemical properties.

Other general strategies that could be applicable to this compound derivatives include:

Formulation Strategies: The use of lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs. nih.govresearchgate.netmonash.edu

Prodrug Approaches: Modifying the parent drug molecule to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.

Salt Formation: Creating salt forms of a drug can significantly alter its solubility and dissolution rate.

Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution and improved absorption.

Table 2: Common Strategies for Enhancing Oral Bioavailability

| Strategy | Mechanism of Action |

| Formulation Approaches | |

| Lipid-Based Formulations | Enhance solubility and absorption of lipophilic compounds. nih.govresearchgate.netmonash.edu |

| Chemical Modifications | |

| Prodrug Synthesis | Improves solubility and/or permeability. |

| Salt Formation | Modifies solubility and dissolution rate. |

| Physical Modifications | |

| Particle Size Reduction | Increases surface area for enhanced dissolution. |

Comprehensive Toxicity and Safety Pharmacology Profiling

Key aspects of a comprehensive toxicity and safety pharmacology profile include:

In Vitro Cytotoxicity: Assessing the compound's toxicity against various cell lines to determine its general cytotoxic potential.

Genotoxicity: Evaluating the potential of the compound to damage DNA using assays such as the Ames test. For example, a morpholine-containing azanaphthyridine SYK inhibitor showed genotoxic potential in the Ames assay. nih.gov

hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a critical off-target that can lead to cardiac arrhythmias. Assessing a compound's activity against this channel is a standard safety screen. Medicinal chemistry efforts for azanaphthyridine SYK inhibitors focused on achieving a sufficient margin over hERG activity. nih.gov

Table 3: Key Areas in Preclinical Toxicity and Safety Profiling

| Assessment Area | Purpose | Example Finding for a Related Compound Class |

| In Vitro Assays | ||

| Cytotoxicity | Determine general cell toxicity. | N/A |

| Genotoxicity (Ames Test) | Assess potential to cause DNA mutations. | A morpholine-containing azanaphthyridine SYK inhibitor showed genotoxic potential. nih.gov |

| hERG Assay | Evaluate risk of cardiac arrhythmia. | Optimization of azanaphthyridine SYK inhibitors aimed to minimize hERG activity. nih.gov |

| In Vivo Studies | ||

| Acute and Chronic Toxicity | Identify target organs and dose-limiting toxicities. | N/A |

Lead Optimization and Drug Development Strategies for 7 Methoxy 1h 1,6 Naphthyridin 4 One

Hit-to-Lead Identification and Validation Processes

The process of drug discovery often commences with high-throughput screening (HTS) of large compound libraries to identify "hits"—molecules that exhibit a desired biological activity against a specific target. wikipedia.org The 1,6-naphthyridin-4-one scaffold has been identified through such processes as a promising starting point for developing inhibitors of various protein kinases, which are crucial targets in oncology.

Once an initial hit, such as a compound containing the 7-Methoxy-1H-1,6-naphthyridin-4-one core, is identified, it undergoes a rigorous validation process to confirm its activity and suitability for further development. evotec.com This hit-to-lead (H2L) phase involves several key steps:

Confirmation of Activity: The initial hit is re-tested to ensure the observed biological effect is reproducible. wikipedia.org

Dose-Response Analysis: A dose-response curve is generated to determine the concentration at which the compound produces its effect, typically expressed as the half-maximal inhibitory concentration (IC50). wikipedia.org

Structural Verification: The identity and purity of the hit compound are confirmed to ensure the observed activity is not due to contaminants.

Analog Synthesis and Preliminary SAR: A limited number of analogs are synthesized to explore the structure-activity relationship (SAR), identifying which parts of the molecule are essential for its activity. evotec.com For the 1,6-naphthyridin-4-one core, this involves modifying substituents at various positions to understand their impact on target binding.

Orthogonal and Cellular Assays: The activity is confirmed using different assay formats (orthogonal assays) and in more physiologically relevant cell-based models to ensure the compound works on its intended target within a cellular environment. evotec.com

For instance, in the development of inhibitors for targets like the Fibroblast Growth Factor Receptor 4 (FGFR4), crucial in hepatocellular carcinoma, derivatives of the 1,6-naphthyridin-2(1H)-one core were identified as promising hits. nih.govresearchgate.net These hits then proceeded through validation to establish them as viable lead compounds for an optimization campaign. nih.govresearchgate.net

Optimization of Potency, Selectivity, and Overall Pharmacological Properties

Following successful validation, the lead compound enters the lead optimization phase, where medicinal chemists systematically modify its structure to enhance its drug-like properties. The goal is to create a molecule with high potency, excellent selectivity, and favorable pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME). wikipedia.org

For derivatives of the 1,6-naphthyridin-4-one scaffold, optimization efforts have focused on several key areas:

Potency Enhancement: The initial hits from screening often have micromolar (10⁻⁶ M) affinity for their target. Through iterative design and synthesis, potency is typically improved to the nanomolar (10⁻⁹ M) range. wikipedia.org In the development of inhibitors for the RET (Rearranged during transfection) kinase, modifications to the 7-position of the 1,6-naphthyridine (B1220473) core led to compounds with low nanomolar IC50 values. nih.gov

Selectivity Improvement: Kinase inhibitors, for example, must be selective for their intended target over other kinases in the human kinome to minimize off-target side effects. Structural modifications are made to exploit subtle differences in the ATP-binding pockets of different kinases. For FGFR4 inhibitors based on the 1,6-naphthyridin-2(1H)-one scaffold, optimization focused on achieving high selectivity against other members of the FGFR family. nih.govresearchgate.net

Pharmacokinetic Profile: A drug candidate must have a suitable half-life and be orally bioavailable to be effective. wikipedia.org Research on 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as RET inhibitors showed that optimized compounds possessed acceptable oral bioavailability. nih.gov Similarly, the development of 1,6-naphthyridin-2(1H)-one derivatives as FGFR4 inhibitors yielded compounds with favorable pharmacokinetic properties in preclinical models. nih.govresearchgate.net

This optimization is a multi-parameter process, often involving computational tools and detailed structural biology to guide the design of new analogs. nih.gov

Prodrug Design and Development for Improved Therapeutic Index

Even with an optimized pharmacological profile, a compound may face challenges such as poor solubility, rapid metabolism, or low bioavailability, which can limit its therapeutic index (the ratio between the toxic dose and the therapeutic dose). A common strategy to overcome these hurdles is the design of prodrugs. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active drug.

While specific examples of prodrugs for this compound are not extensively detailed in the provided search context, the general principles of prodrug design are widely applied in drug development. For a scaffold like 1,6-naphthyridin-4-one, which contains a ketone and a secondary amine within its core structure, several prodrug strategies could be envisioned:

Improving Solubility: Attaching a polar group, such as a phosphate (B84403) or an amino acid, to the molecule can increase its water solubility, which is particularly useful for intravenous formulations.

Enhancing Permeability: To improve absorption across the gut wall, lipophilic groups can be attached, temporarily masking polar functionalities. These groups are later cleaved to release the active drug.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors, thereby concentrating the active drug where it is needed most and reducing systemic toxicity.

In a related series of 8-hydroxynaphthyridines investigated for antileishmanial activity, metabolic instability due to glucuronidation was a significant issue. nih.gov While not a prodrug approach in the classic sense, this highlights the importance of addressing metabolic liabilities, a problem that prodrug strategies are often designed to solve. nih.gov

Advancement of Promising Compounds Towards Clinical Candidates

The culmination of the hit-to-lead and lead optimization phases is the selection of a preclinical development candidate. This compound represents the best balance of potency, selectivity, and drug-like properties achieved during the optimization campaign.

Several compounds based on the broader 1,6-naphthyridine and 1,6-naphthyridin-one core have shown significant promise in preclinical studies, positioning them as potential clinical candidates.

A notable example is the compound 20p , a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative, which has demonstrated impressive antitumor potency in xenograft mouse models, including those resistant to existing therapies like selpercatinib. nih.gov Its efficacy in these models, coupled with acceptable pharmacokinetic properties, makes it a promising drug lead for treating cancers with specific RET mutations. nih.gov

In the realm of FGFR4 inhibitors for hepatocellular carcinoma, a 1,6-naphthyridin-2(1H)-one derivative designated A34 showed remarkable antitumor efficacy in a Hep-3B xenograft model. nih.govresearchgate.net This compound also displayed a favorable safety profile with a low risk of hERG toxicity, a critical milestone for advancing a compound toward clinical trials. nih.govresearchgate.net

For colorectal cancer, a 1,6-naphthyridine-2-one derivative, 19g , also targeting FGFR4, induced significant tumor inhibition in a HCT116 xenograft mouse model without apparent toxicity, marking it as a potential antitumor drug candidate. nih.gov

The advancement of these compounds underscores the success of the optimization strategies applied to the 1,6-naphthyridine scaffold and its variants, paving the way for new therapeutic options in oncology.

Computational Chemistry and Molecular Modeling of 7 Methoxy 1h 1,6 Naphthyridin 4 One

Quantum Mechanical (QM) Calculations for Conformational Analysis

Quantum mechanical calculations are employed to understand the electronic structure and geometry of a molecule with high accuracy. For 7-Methoxy-1H-1,6-naphthyridin-4-one, QM methods would be used to determine its most stable three-dimensional conformations. This involves calculating the potential energy surface of the molecule by systematically rotating its flexible bonds, such as the bond connecting the methoxy (B1213986) group to the naphthyridine ring. The resulting low-energy conformations are crucial for understanding how the molecule might bind to a biological target. While this is a standard and vital step in computational drug design, specific QM conformational analysis data for this compound is not documented in the available scientific literature.

Molecular Docking and Analysis of Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns between a small molecule and a protein target. In the case of this compound, molecular docking studies would be essential to identify potential biological targets and to elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Although molecular docking has been extensively used for various naphthyridine derivatives to explore their therapeutic potential, specific docking studies and detailed analyses of binding interactions for this compound have not been reported. nih.govekb.egnih.gov

Pharmacophore Modeling for Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design, involving the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its activity. Such a model can be generated based on the structure of a known ligand-target complex (structure-based) or by aligning a set of active molecules (ligand-based). nih.gov This model would then serve as a 3D query to screen large chemical databases for novel compounds with similar properties. To date, no specific pharmacophore models for this compound have been published.

Application of Structure-Based Drug Design Principles

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. researchgate.net This approach integrates computational methods like molecular docking and molecular dynamics simulations to guide the modification of a lead compound to improve its potency and selectivity. For this compound, SBDD principles would be applied to iteratively modify its structure to enhance its binding to a specific target, informed by the detailed atomic interactions observed in the binding site. While SBDD has been successfully applied to the development of inhibitors based on the broader 1,6-naphthyridine (B1220473) scaffold, the specific application of these principles to this compound is not described in the current body of scientific work. nih.govacs.org

Future Perspectives and Research Directions for 7 Methoxy 1h 1,6 Naphthyridin 4 One

Exploration of Emerging Therapeutic Applications for Naphthyridinone Scaffolds

The naphthyridinone scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological receptors. mdpi.comnih.gov This versatility has led to its investigation in a variety of therapeutic areas, most notably in oncology. The interest in 1,6-naphthyridin-2(1H)-one substructures, for instance, has grown exponentially over the last decade, with over 17,000 related compounds being reported in scientific literature and patents. mdpi.comnih.gov

Researchers are increasingly focusing on naphthyridinone derivatives as potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

KRAS Inhibition: A significant breakthrough is the development of fulzerasib (B10856207) (GFH925), a compound featuring a novel lactam-based tetracyclic naphthyridinone scaffold. acs.orgacs.org This molecule was designed to target the KRAS G12C mutation, which is found in approximately 30% of all human tumors. acs.orgacs.org Fulzerasib has demonstrated high potency and selectivity in laboratory studies and significant anti-tumor effects in animal models, including those with intracranial tumors. acs.orgacs.org

MET and RET Kinase Inhibition: The 2,7-naphthyridinone scaffold has been identified as a promising lead structure for inhibitors of the MET kinase, another important target in cancer therapy. researchgate.netresearchgate.net Furthermore, derivatives of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine have been developed as potent inhibitors of the RET kinase and its mutants that confer resistance to existing therapies. nih.gov One such compound, 20p , showed excellent activity against selpercatinib-resistant RET mutations. nih.gov

The naphthyridinone core is also being explored for applications beyond oncology. For instance, some derivatives have been synthesized and studied for their fluorescent properties, suggesting potential use as biological probes or imaging agents. mdpi.com Specifically, 1,6-naphthyridin-7(6H)-ones linked to a triazole have been investigated as potential fluorescent nucleoside analogues. mdpi.com

| Therapeutic Target | Naphthyridinone Scaffold Example | Key Research Finding |

| KRAS G12C | Tetracyclic naphthyridinone (in Fulzerasib) | Demonstrates high in vitro potency and significant in vivo antitumor efficacy, leading to accelerated approval in China for NSCLC. acs.orgacs.org |

| MET Kinase | 2,7-naphthyridinone | A novel lead structure for MET inhibitors; detailed structure-activity relationship studies led to potent compounds. researchgate.net |

| RET Kinase (and mutants) | 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine | Compound 20p effectively inhibits selpercatinib-resistant RET solvent-front mutations in preclinical models. nih.gov |

| c-Kit/VEGFR-2 Kinase | 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one | Preliminary screening identified a new lead compound (9k ) with excellent c-Kit inhibitory activity. researchgate.net |

Development of Novel Synthetic Methodologies for Enhanced Chemical Diversification

The ability to create a wide variety of naphthyridinone derivatives is crucial for exploring their full therapeutic potential. Synthetic chemists are continuously developing new methods to build upon the core naphthyridinone structure, allowing for fine-tuning of its biological activity and properties.

The two most common strategies for synthesizing 1,6-naphthyridin-2(1H)-ones involve:

Construction from a preformed pyridine (B92270) ring. nih.gov

Construction from a preformed pyridone ring. nih.gov

These foundational approaches are being expanded by innovative techniques to introduce greater molecular diversity. A key challenge is to have access to a variety of substituents at different positions of the naphthyridinone core (N1, C3, C4, C5, C7, and C8). mdpi.com

Recent advancements in synthetic methodology include:

Structure-Based Design and Cyclization: In the development of the KRAS inhibitor fulzerasib, chemists addressed stability issues with earlier compounds by employing a structure-based optimization strategy. acs.org They cyclized a piperazine (B1678402) ring with the core structure to form the novel tetracyclic naphthyridinone, a method that stabilizes the molecule and improves its properties. acs.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," has been used to prepare novel nucleoside analogues. mdpi.com This reaction efficiently links a 4-ethynylpyridine (B1298661) partner to a ribofuranosyl azide (B81097) to construct the desired 1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones. mdpi.com

These advanced synthetic strategies enable the creation of large libraries of compounds, which can then be screened for various biological activities, accelerating the discovery of new drug candidates. mdpi.com

| Synthetic Approach | Description | Application Example |

| Ring Construction | Building the bicyclic naphthyridinone system from either a pre-existing pyridine or pyridone molecule. nih.gov | General synthesis of various 1,6-naphthyridin-2(1H)-one derivatives for biomedical screening. mdpi.comnih.gov |

| Structure-Based Cyclization | Using knowledge of the target protein's structure to design intramolecular cyclizations that lock the molecule in a more active or stable conformation. acs.org | Creation of the tetracyclic naphthyridinone scaffold in the KRAS G12C inhibitor fulzerasib. acs.org |

| CuAAC "Click" Chemistry | An efficient reaction to link molecular fragments together. mdpi.com | Synthesis of potential fluorescent nucleoside analogues by linking a naphthyridinone to a sugar moiety via a triazole linker. mdpi.com |

Translational Research and Clinical Development Potential of Naphthyridinone-Based Agents

Translational research acts as the critical bridge between promising laboratory discoveries and clinical applications that can benefit patients. dndi.orgnovartis.com This process involves rigorous preclinical testing of drug candidates in cellular and animal models to establish their initial properties before moving into human trials. novartis.com For naphthyridinone-based agents, this pathway is beginning to yield significant results.

The journey of a naphthyridinone-based drug from the lab to the clinic can be exemplified by fulzerasib (GFH925) . acs.org

Discovery and Preclinical Evaluation: Fulzerasib was identified through a structure-based drug design strategy. acs.orgacs.org It then underwent extensive preclinical testing, which demonstrated high potency against its target, favorable pharmacokinetic profiles across different species, and powerful anti-tumor efficacy in various xenograft cancer models. acs.orgacs.org

Clinical Trials: The promising preclinical data supported the advancement of fulzerasib into clinical trials in humans. These studies are designed to assess the drug's effect on the target disease and gather more information. dndi.org

Regulatory Approval: Based on strong clinical evidence, fulzerasib received accelerated approval in China for treating adult patients with non-small cell lung cancer (NSCLC) who have the KRAS G12C mutation and have received prior systemic therapy. acs.orgacs.org

This success story highlights the significant clinical potential of the naphthyridinone scaffold. The development of other agents, such as the RET inhibitor 20p , which showed impressive anti-tumor potency in a selpercatinib-resistant mouse model, suggests a rich pipeline of future candidates. nih.gov Translational pathology plays a key role in this process by helping to validate drug targets and understand their expression in human disease versus normal tissue, ensuring that the right drug is developed for the right patient population. nih.gov

| Development Stage | Key Activities | Example with Naphthyridinones |

| Drug Discovery | Identification and optimization of lead compounds using medicinal chemistry. | Design of the tetracyclic naphthyridinone scaffold leading to fulzerasib. acs.orgacs.org |

| Preclinical Research | In vitro (cell-based) and in vivo (animal) studies to assess potency, pharmacokinetics, and initial safety. novartis.com | Fulzerasib showed favorable PK profiles and significant efficacy in xenograft models. acs.org Compound 20p showed efficacy in a drug-resistant tumor model. nih.gov |

| Clinical Development | Phased human trials (Phase I, II, III) to evaluate safety, dosing, and efficacy in patients. dndi.org | Fulzerasib advanced through clinical trials for KRAS G12C-mutated cancers. acs.org |

| Regulatory Approval | Submission of data to health authorities for marketing authorization. | Fulzerasib received accelerated approval in China for specific NSCLC patients. acs.orgacs.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.